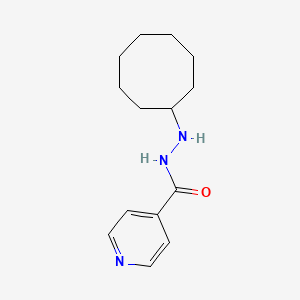
Isonicotinic acid, 2-cyclooctylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, 2-cyclooctylhydrazide is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid substituent at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-cyclooctylhydrazide typically involves the reaction of isonicotinic acid with cyclooctylhydrazine. The process can be summarized as follows:
Starting Materials: Isonicotinic acid and cyclooctylhydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Isonicotinic acid is dissolved in the solvent, and cyclooctylhydrazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isonicotinic acid, 2-cyclooctylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Isonicotinic acid, 2-cyclooctylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of isonicotinic acid, 2-cyclooctylhydrazide involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
Isonicotinic acid, 2-cyclooctylhydrazide is unique due to its cyclooctylhydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its antimicrobial activity and provide a basis for the development of new therapeutic agents.
Propiedades
Número CAS |
13117-21-0 |
|---|---|
Fórmula molecular |
C14H21N3O |
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
N'-cyclooctylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H21N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2,(H,17,18) |
Clave InChI |
DDZSVJLVGURHGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NNC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




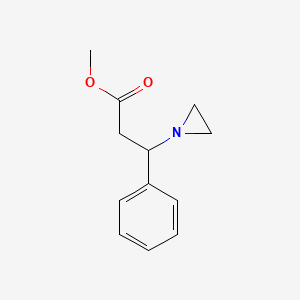
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
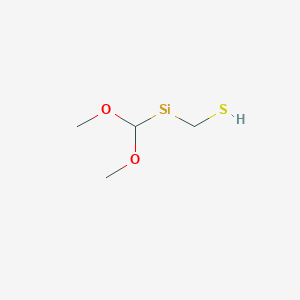
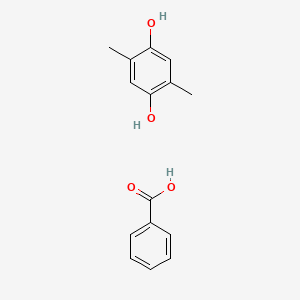
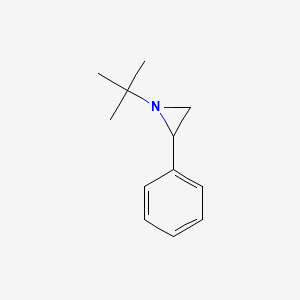
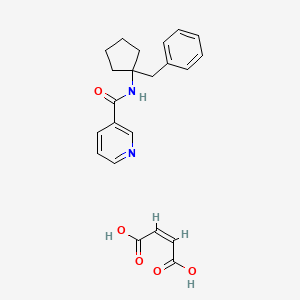
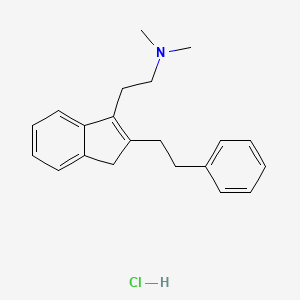


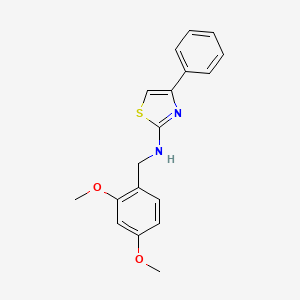

![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
